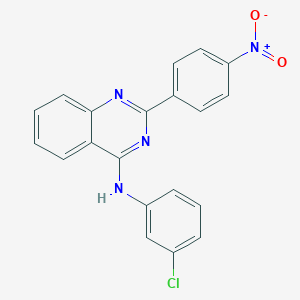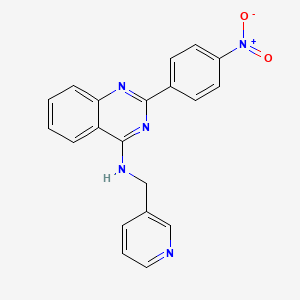![molecular formula C20H17F3O3 B3475112 4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B3475112.png)
4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
Overview
Description
4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable oxygen-containing heterocycles widely found in nature and have been employed as herbal medicines since early ages . The compound is a derivative of coumarin, modified to include a trifluoromethyl group, which enhances its biological activity and stability .
Preparation Methods
The synthesis of 4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one typically involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by a reaction with various sodium azides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions using reagents like sodium azide or other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anti-cancer, anti-HIV, and anti-inflammatory properties.
Industry: Utilized in the production of certain perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of 4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s trifluoromethyl group enhances its ability to interact with biological membranes and proteins, leading to its observed biological activities . It may inhibit specific enzymes or receptors, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Similar compounds include other coumarin derivatives such as warfarin, dicoumarol, and naturally occurring coumarins . Compared to these, 4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is unique due to its trifluoromethyl group, which imparts enhanced stability and biological activity . This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-propyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3O3/c1-2-4-14-10-19(24)26-18-11-16(7-8-17(14)18)25-12-13-5-3-6-15(9-13)20(21,22)23/h3,5-11H,2,4,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOCSCVERGFGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6-ethoxy-4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B3475033.png)
![Ethyl 6,8-dimethyl-4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B3475040.png)







![3-chloro-4-[(4-iodophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B3475084.png)
![3-chloro-1-(2-chlorophenyl)-4-[(4-iodophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B3475095.png)
![6-METHYL-7-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B3475115.png)
![3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3475125.png)
![8-METHOXY-4-METHYL-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHOXY}-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3475131.png)
